molecular formula C14H14Cl2N2O2 B2618725 ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956960-05-7

ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2618725
CAS No.: 956960-05-7
M. Wt: 313.18
InChI Key: OGSJIKGCZXHAFJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl, dichlorophenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:

2,5-dichlorobenzoyl chloride+3,5-dimethylpyrazoleBase, SolventEthyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate\text{2,5-dichlorobenzoyl chloride} + \text{3,5-dimethylpyrazole} \xrightarrow{\text{Base, Solvent}} \text{this compound} 2,5-dichlorobenzoyl chloride+3,5-dimethylpyrazoleBase, Solvent​Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds.

Properties

IUPAC Name

ethyl 1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-7-10(15)5-6-11(12)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSJIKGCZXHAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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